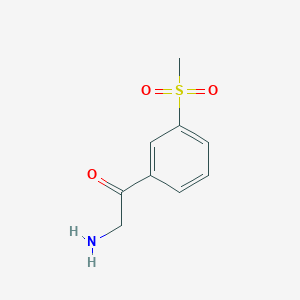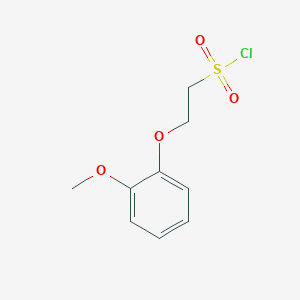
2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing sulfonyl groups into molecules. This compound is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Methoxyphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(2-Methoxyphenoxy)ethanol+Chlorosulfonic acid→2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Sulfonyl Hydrides: Formed by reduction.
Applications De Recherche Scientifique
2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide functional groups.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophilic atoms such as nitrogen, oxygen, and sulfur. This reactivity is exploited in the synthesis of sulfonamide derivatives and other functionalized molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride
- 2-Methoxyethane-1-sulfonyl chloride
- 4-Methoxyphenylsulfonyl chloride
Uniqueness
2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which combines a methoxyphenyl group with an ethane-1-sulfonyl chloride moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C9H11ClO4S |
|---|---|
Poids moléculaire |
250.70 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S/c1-13-8-4-2-3-5-9(8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3 |
Clé InChI |
RIWULCJAJOIPIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
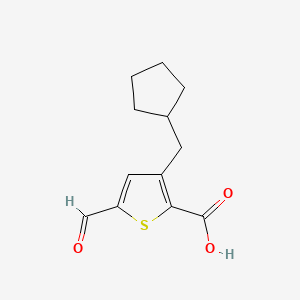
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)

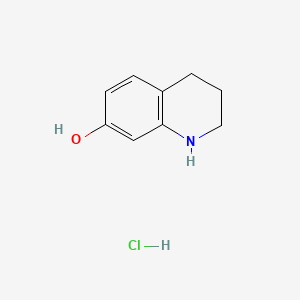
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
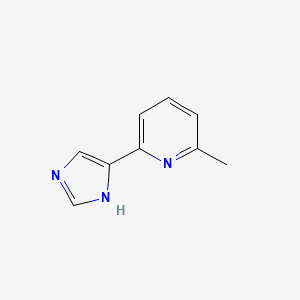
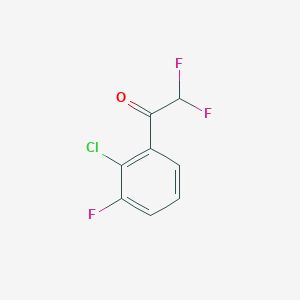
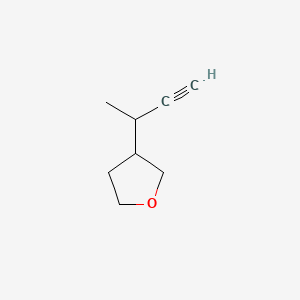

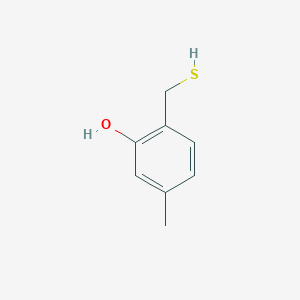
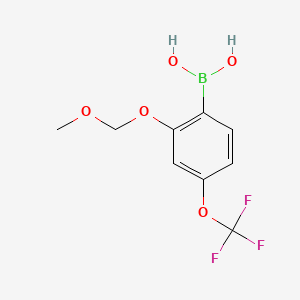
![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
